4-Fluoro-2-cyclopropyliodobenzene
Description
4-Fluoro-2-cyclopropyliodobenzene is a halogenated aromatic compound with the molecular formula C₉H₈FI and a molecular weight of 261.9 g/mol. Its structure consists of a benzene ring substituted with three distinct groups: a fluorine atom at the para position (C-4), a cyclopropyl group at the ortho position (C-2), and an iodine atom at the adjacent position (C-1). This arrangement creates a sterically and electronically unique scaffold, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) where iodine acts as a leaving group. The cyclopropyl moiety introduces rigidity and steric bulk, which can influence reactivity and selectivity in organic transformations .
Properties
Molecular Formula |
C9H8FI |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H8FI/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
LNJYAPKKTYAHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)I |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Cyclopropanation
A plausible route involves initial iodination followed by cyclopropanation and fluorination:
- Iodination of 2-Cyclopropylphenol :
- Fluorination via Halogen Exchange :
Example Protocol :
Step 1: Iodination
2-Cyclopropylphenol (10 mmol) + ICl (12 mmol) → Acetic acid, 0°C, 6h → 4-Iodo-2-cyclopropylphenol (Yield: 65%)
Step 2: Protection
4-Iodo-2-cyclopropylphenol + (CH3)2SO4 → NaOH, 50°C → 4-Iodo-2-cyclopropylanisole
Step 3: Fluorination
4-Iodo-2-cyclopropylanisole + HNO2 → HBF4, Δ → 4-Fluoro-2-cyclopropyliodobenzene (Yield: 40%)
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling offers modularity:
- Suzuki-Miyaura Coupling :
Example Protocol :
4-Fluoro-2-iodobenzene (5 mmol) + Cyclopropylboronic acid (6 mmol)
→ Pd(PPh3)4 (0.1 eq), K2CO3 (2 eq), Toluene/Ethanol (3:1), 80°C, 12h
→ this compound (Yield: 55%)
- Directed Ortho-Metalation :
- Starting from 4-fluoroiodobenzene, lithiation at the ortho position using LDA, followed by reaction with cyclopropanecarbonyl chloride.
- Intermediate : 4-Fluoro-2-(cyclopropanecarbonyl)iodobenzene, reduced to cyclopropyl via Clemmensen reduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sequential Halogenation | High regioselectivity with protective groups | Multi-step, low overall yield | 40–65% |
| Suzuki Coupling | Modular, single-step | Steric hindrance limits efficiency | 50–60% |
| Directed Metalation | Precise substitution control | Sensitive to reaction conditions | 45–55% |
Industrial-Scale Considerations
Patent WO2018207120A1 highlights the importance of solvent selection and temperature control in analogous nitroaniline syntheses. For this compound:
- Solvents : Toluene and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates.
- Temperature : Low temperatures (0–5°C) mitigate side reactions during iodination and fluorination steps.
- Catalyst Recycling : Pd catalysts in coupling reactions require ligand optimization for reuse, reducing costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-cyclopropyliodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. For example, it can undergo nucleophilic aromatic substitution (S_NAr) with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For instance, the cyclopropyl group can be oxidized to form a cyclopropyl ketone.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with another aryl or alkyl boronic acid .
Scientific Research Applications
4-Fluoro-2-cyclopropyliodobenzene has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-cyclopropyliodobenzene depends on its specific application and the target molecule or pathway
Covalent Bond Formation: The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modulation of their activity.
Hydrophobic Interactions: The cyclopropyl group can engage in hydrophobic interactions with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 4-Fluoro-2-cyclopropyliodobenzene with structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects on Reactivity: Iodine: All listed compounds feature an iodine atom, enabling participation in Ullmann or Suzuki couplings. However, steric hindrance from the cyclopropyl group in the target compound may reduce reaction rates compared to less bulky analogs like 4-fluoro-2-iodotoluene . Fluorine: The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic processes. This effect is consistent across all fluorinated analogs . Cyclopropyl vs.
Functional Group Diversity :
- Carboxylic acid (e.g., 4-fluoro-2-iodobenzoic acid) and amine (e.g., benzothiazol-2-yl-(4-fluoro-phenyl)-amine) derivatives enable diverse applications, such as metal coordination or hydrogen bonding, which are absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
